molecular formula C17H22N2O4S3 B4700426 1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine

1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine

Cat. No.: B4700426
M. Wt: 414.6 g/mol
InChI Key: HUDBDMRBIUWLRE-UHFFFAOYSA-N
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Description

1-[(4-Isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine is a complex organic compound characterized by its sulfonyl groups and piperazine ring

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)sulfonyl-4-thiophen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S3/c1-14(2)15-5-7-16(8-6-15)25(20,21)18-9-11-19(12-10-18)26(22,23)17-4-3-13-24-17/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDBDMRBIUWLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine typically involves multi-step organic reactions. One common approach is the sulfonylation of piperazine with appropriate sulfonyl chlorides under basic conditions. The reaction conditions often require the use of a strong base, such as triethylamine, and a polar aprotic solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine can undergo various chemical reactions, including:

  • Oxidation: The sulfonyl groups can be further oxidized under specific conditions.

  • Reduction: Reduction reactions can be performed to modify the sulfonyl groups.

  • Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, are employed.

Major Products Formed:

  • Oxidation: Sulfonic acids or sulfonyl chlorides.

  • Reduction: Thioethers or sulfides.

  • Substitution: Amides, esters, or ethers.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl groups can act as electrophiles, reacting with nucleophiles in biological systems. The piperazine ring may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

  • 1-[(4-Isopropylphenyl)sulfonyl]-4-(2-methoxyphenyl)sulfonyl)piperazine

  • 1-[(4-Isopropylphenyl)sulfonyl]-4-(2-nitrophenyl)sulfonyl)piperazine

  • 1-[(4-Isopropylphenyl)sulfonyl]-4-(2-chlorophenyl)sulfonyl)piperazine

Uniqueness: 1-[(4-Isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine stands out due to its specific combination of sulfonyl groups and the presence of a thienyl group, which can impart unique chemical and biological properties compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine
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1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine

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